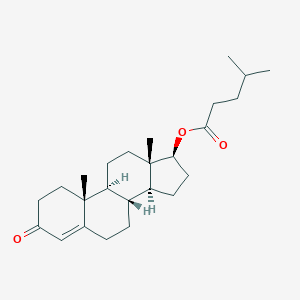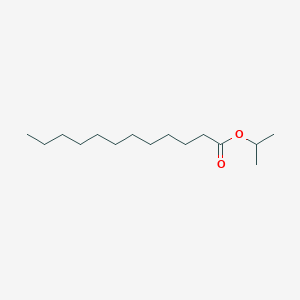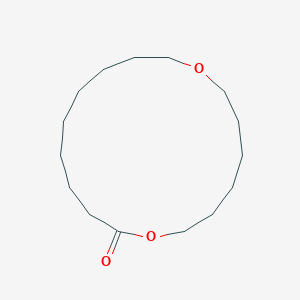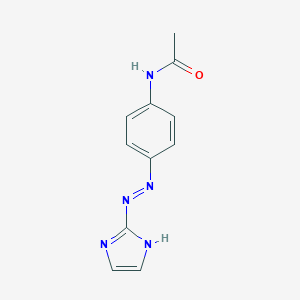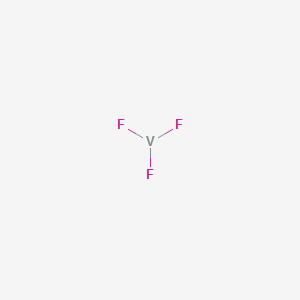
Vanadium trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium trifluoride is a chemical compound with the formula VF₃. It is a yellow-green, refractory solid that is insoluble in water. This compound is known for its high melting point and magnetic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Vanadium trifluoride can be synthesized through a two-step process starting from vanadium trioxide. The first step involves the conversion of vanadium trioxide to hexafluorovanadate (III) salt using ammonium bifluoride: [ \text{V}_2\text{O}_3 + 6 \text{(NH}_4\text{)HF}_2 \rightarrow 2 \text{(NH}_4\text{)}_3\text{VF}_6 + 3 \text{H}_2\text{O} ] In the second step, the hexafluorovanadate is thermally decomposed to produce this compound: [ \text{(NH}_4\text{)}_3\text{VF}_6 \rightarrow 3 \text{NH}_3 + 3 \text{HF} + \text{VF}_3 ] This method is commonly used in industrial settings to produce high-purity this compound .
Analyse Des Réactions Chimiques
Vanadium trifluoride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to higher oxidation states, such as vanadium tetrafluoride and vanadium pentafluoride.
Reduction: It can be reduced to lower oxidation states, such as vanadium dichloride.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common reagents used in these reactions include hydrogen fluoride, ammonium bifluoride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Vanadium trifluoride has diverse applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for other vanadium compounds.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities and effects on enzyme functions.
Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diseases such as diabetes and cancer.
Industry: This compound is used in the production of specialized materials, including high-performance alloys and ceramics
Mécanisme D'action
The mechanism of action of vanadium trifluoride involves its ability to interact with various molecular targets and pathways. In biological systems, vanadium compounds can inhibit certain enzymes, such as adenosine triphosphatases, by binding to their active sites. This inhibition can affect cellular processes and metabolic pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Vanadium trifluoride is similar to other transition metal fluorides, such as manganese difluoride and chromium trifluoride. it is unique in its magnetic properties and high thermal stability. Other similar compounds include:
Vanadium tetrafluoride: Exhibits different oxidation states and reactivity.
Vanadium pentafluoride: Has higher oxidation state and different chemical behavior.
Vanadium trioxide: Used as a precursor in the synthesis of this compound
This compound stands out due to its specific combination of properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
10049-12-4 |
|---|---|
Formule moléculaire |
F3V-3 |
Poids moléculaire |
107.9367 g/mol |
Nom IUPAC |
vanadium;trifluoride |
InChI |
InChI=1S/3FH.V/h3*1H;/p-3 |
Clé InChI |
UVZGWIPEZDZTAA-UHFFFAOYSA-K |
SMILES |
F[V](F)F |
SMILES canonique |
[F-].[F-].[F-].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


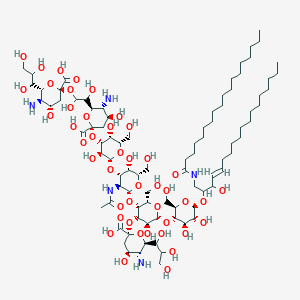
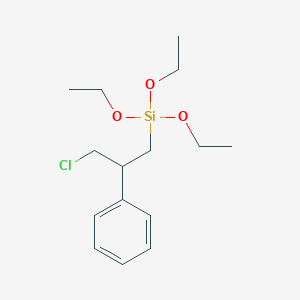

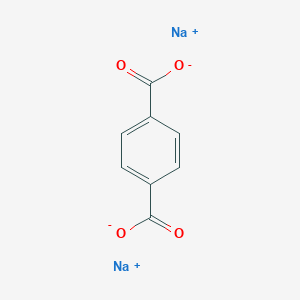
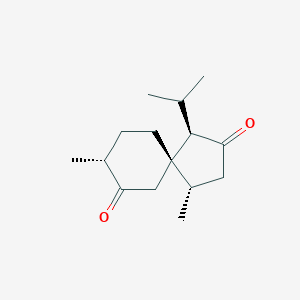

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
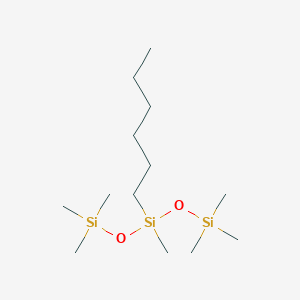
![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
